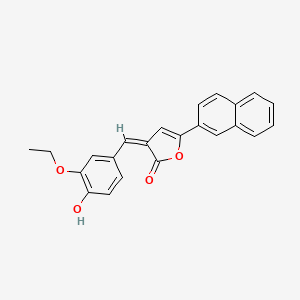![molecular formula C17H16N2O3 B5306608 1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5306608.png)
1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one, also known as ENPA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one is not well understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to bind to DNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation. In vivo studies have shown that this compound can reduce tumor growth in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one is its potential as a starting material for the synthesis of other compounds. This compound has also been found to have potential as a fluorescent probe for detecting and imaging biological molecules. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to further explore its anti-inflammatory properties and potential applications in treating inflammatory diseases. Additionally, this compound could be modified to improve its solubility and other properties to make it more useful in various experiments.
Métodos De Síntesis
The synthesis of 1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one involves the reaction between 4-ethylacetophenone and 4-nitroaniline in the presence of a base and a solvent. The reaction yields this compound as a yellow solid with a melting point of 147-149°C. This method has been reported to have a good yield and purity, making it a reliable method for synthesizing this compound.
Aplicaciones Científicas De Investigación
1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one has been found to have potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a starting material for the synthesis of other compounds. In the field of medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent. This compound has also been studied for its potential as a fluorescent probe for detecting and imaging biological molecules.
Propiedades
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-13-3-5-14(6-4-13)17(20)11-12-18-15-7-9-16(10-8-15)19(21)22/h3-12,18H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOBQDKYCOWLHA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5306525.png)
![2-[(2,4-dichlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5306528.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5306535.png)
![8-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306539.png)
![3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B5306542.png)
![ethyl {2-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5306554.png)
![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5306561.png)
![4-chloro-N-[1-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306574.png)
![4-[(2-chlorobenzyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5306577.png)
![2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5306595.png)
![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5306596.png)
![N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5306603.png)

